

JNJ-28583113: A Comparative Analysis of its Specificity Against Other TRP Channels

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Compound of Interest

Compound Name: JNJ-28583113

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This guide provides a detailed comparison of the specificity of the transient receptor potential melastatin 2 (TRPM2) antagonist, **JNJ-28583113**, against a panel of other TRP channels. The information presented is based on available experimental data to aid researchers in evaluating its suitability for their studies.

Summary of Specificity Data

JNJ-28583113 is a potent antagonist of the TRPM2 ion channel, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 126 nM for the human TRPM2 channel.^{[1][2][3]} Its selectivity has been evaluated against a range of other TRP channels. The available data on the inhibitory activity of **JNJ-28583113** against various TRP channels are summarized in the table below.

Target TRP Channel	Species	IC50 (nM)	Reference
TRPM2	Human	126	[1][2][3][4]
TRPM2	Rat	25	[2]
TRPM2	Chimpanzee	100	[2]
TRPC3	Not Specified	> 10,000	[5][6]
TRPC5	Not Specified	> 10,000	[5][6]
TRPC6	Not Specified	> 10,000	[5][6]
TRPC7	Not Specified	> 10,000	[5][6]
TRPV1	Not Specified	> 10,000	[5][6]
TRPV4	Not Specified	> 10,000	[5][6]
TRPA1	Not Specified	> 10,000	[5][6]
TRPM5	Not Specified	Some activity noted at 10 μ M	[5][6]
TRPM8	Not Specified	> 10,000	[5][6]

Note: A specific IC50 value for **JNJ-28583113** against TRPM5 has not been reported in the reviewed literature. The compound was noted to have some activity at a concentration of 10 μ M, suggesting an IC50 value that is likely significantly higher than that for TRPM2.

Experimental Protocols

The specificity of **JNJ-28583113** was primarily determined using in vitro functional assays, including calcium flux assays and electrophysiological recordings.

Calcium Flux Assay for TRP Channel Panel Screening (General Protocol)

This assay is a common high-throughput method to assess the activity of calcium-permeable ion channels.

- **Cell Culture and Plating:** HEK293 cells stably or transiently overexpressing a specific TRP channel (e.g., TRPC3, TRPV1, etc.) are cultured under standard conditions. For the assay, cells are seeded into 96- or 384-well black, clear-bottom microplates at a density of approximately 20,000 cells per well and allowed to adhere overnight.
- **Dye Loading:** The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is then loaded into the cells by incubating them in a dye-containing buffer for 45-60 minutes at 37°C in the dark.
- **Compound Incubation:** After dye loading, the cells are washed to remove excess dye. **JNJ-28583113**, at various concentrations (in this case, up to 10 μ M), is then added to the wells and incubated for a specific period to allow for binding to the target channels.
- **Agonist Stimulation and Signal Detection:** A known agonist for the specific TRP channel being tested is added to the wells to stimulate channel opening and subsequent calcium influx. The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
- **Data Analysis:** The fluorescence intensity before and after agonist addition is used to calculate the response. The inhibitory effect of **JNJ-28583113** is determined by comparing the response in the presence of the compound to the response in the absence of the compound (vehicle control). IC50 values are calculated from the concentration-response curves.

Electrophysiological Recordings (General Protocol)

Whole-cell patch-clamp electrophysiology provides a more direct measure of ion channel activity.

- **Cell Preparation:** HEK293 cells overexpressing the TRP channel of interest are grown on coverslips.
- **Recording Setup:** A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~ 1 μ m, filled with an intracellular solution, is used to form a high-resistance seal with the cell membrane.

- **Whole-Cell Configuration:** The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).
- **Channel Activation and Compound Application:** The TRP channel is activated by applying a specific agonist through the perfusion system. Once a stable current is established, **JNJ-28583113** is applied at various concentrations to assess its inhibitory effect on the channel current.
- **Data Acquisition and Analysis:** The ion channel currents are recorded and analyzed using specialized software. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of **JNJ-28583113**.

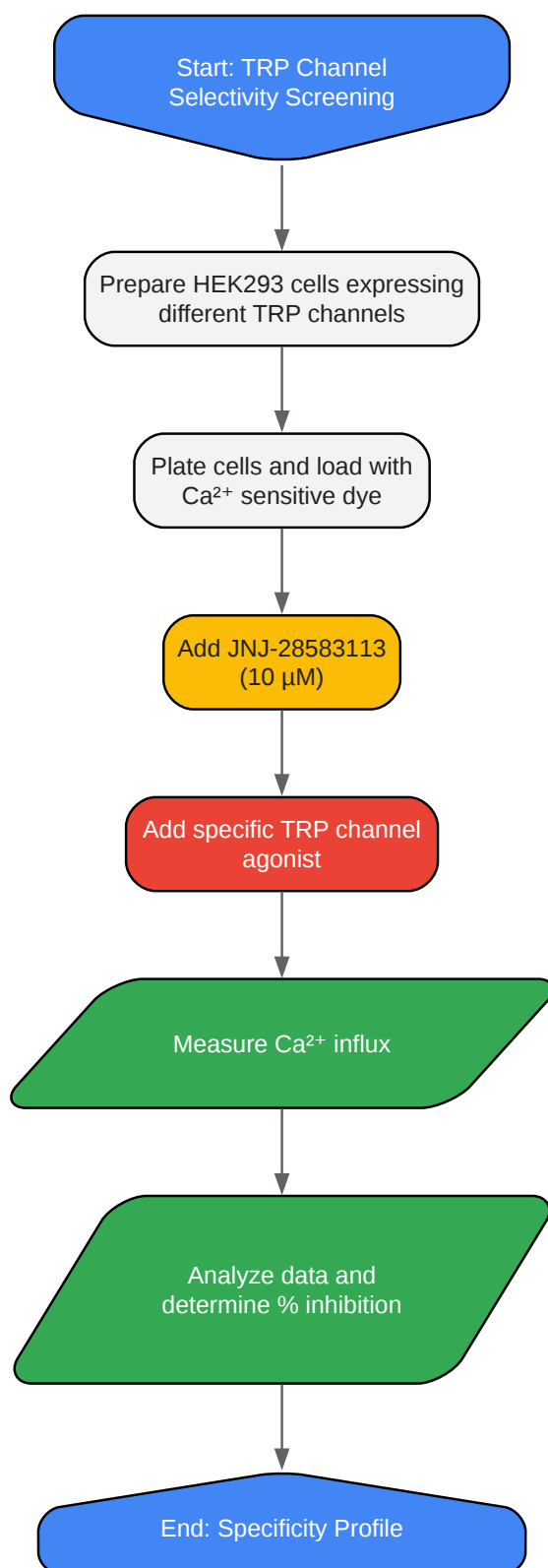
Signaling Pathways and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Simplified signaling pathway of TRPM2 activation by oxidative stress.



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Caption: Experimental workflow for TRP channel selectivity screening using a calcium flux assay.



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Caption: Simplified signaling pathway of TRPM5 activation.

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